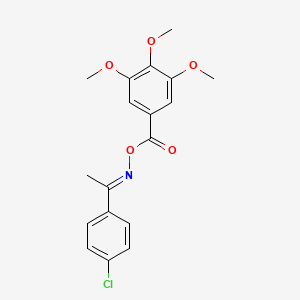
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile, also known as NNA, is a chemical compound that has gained attention in the scientific community due to its unique properties. It is a fluorescent molecule that has been used as a probe for studying protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile involves its ability to bind to the active site of proteins. The fluorescent properties of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile allow for the monitoring of conformational changes in proteins upon ligand binding. This information can be used to understand the mechanism of action of proteins and to design new drugs that target specific proteins.
Biochemical and Physiological Effects:
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile in lab experiments include its fluorescent properties, its ability to bind to the active site of proteins, and its non-toxic nature. However, 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has limitations in terms of its solubility in aqueous solutions. It is also sensitive to pH changes and can undergo photo-degradation under certain conditions.
Direcciones Futuras
For the use of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile in scientific research include the development of new probes that can be used to study specific proteins and the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile can be used in the development of new drugs that target specific proteins.
Métodos De Síntesis
The synthesis of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile involves the reaction between 2-naphthylamine and 2-nitrocinnamaldehyde in the presence of a base. The reaction yields a yellow crystalline product that can be purified through recrystallization. The purity of the compound can be confirmed through NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been shown to bind to the active site of proteins and can be used to monitor conformational changes in proteins. 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has been used to study the binding of ligands to proteins such as thrombin, trypsin, and carbonic anhydrase. It has also been used to study the interactions between proteins and DNA.
Propiedades
IUPAC Name |
(E)-2-naphthalen-2-yl-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c20-13-18(12-17-7-3-4-8-19(17)21(22)23)16-10-9-14-5-1-2-6-15(14)11-16/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDRXPRRXWGHMX-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Nitrobenzilidene-2-naphthylacetontrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)
![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)


![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)

![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)

